molecular formula C24H16F2N2 B3606968 (2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile

(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile

Cat. No.: B3606968
M. Wt: 370.4 g/mol
InChI Key: FBVPHAYZQWXXEQ-AQTBWJFISA-N
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Description

(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of fluorine atoms on both the benzyl and phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzylamine with indole-3-carboxaldehyde to form the intermediate 1-(4-fluorobenzyl)-1H-indole-3-carbaldehyde. This intermediate is then reacted with 2-fluorobenzyl cyanide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the nitrile group to an amine.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of fluorescent probes for imaging applications.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.

    Diethoxymethane: A carbon-neutral fuel with high reactivity at low temperatures.

Uniqueness

(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile is unique due to the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more versatile in various applications.

Properties

IUPAC Name

(E)-2-(2-fluorophenyl)-3-[1-[(4-fluorophenyl)methyl]indol-3-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16F2N2/c25-20-11-9-17(10-12-20)15-28-16-19(22-6-2-4-8-24(22)28)13-18(14-27)21-5-1-3-7-23(21)26/h1-13,16H,15H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVPHAYZQWXXEQ-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)C=C(C#N)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)F)/C=C(/C#N)\C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile
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(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile
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(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile
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(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile
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(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile
Reactant of Route 6
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(2E)-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-(2-fluorophenyl)prop-2-enenitrile

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